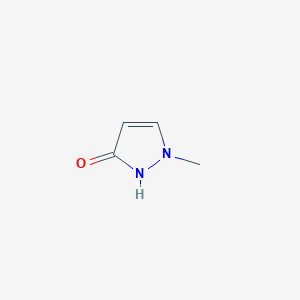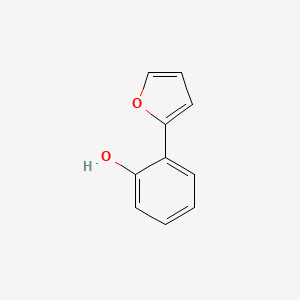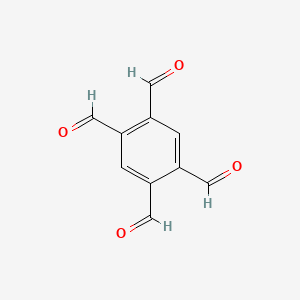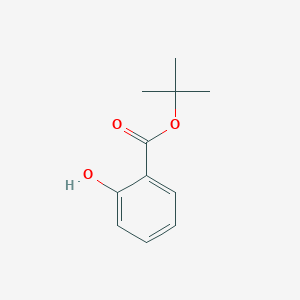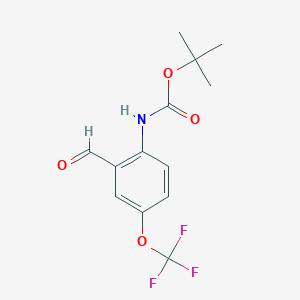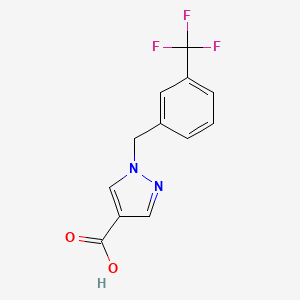
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group and the benzyl group attached to the pyrazole ring could potentially influence the compound’s properties and reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds through radical trifluoromethylation . Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the trifluoromethyl and benzyl groups attached to the pyrazole ring. For instance, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl and benzyl groups. Trifluoromethyl groups are known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and benzyl groups. For instance, the trifluoromethyl group is known to increase the acidity of adjacent protons .Applications De Recherche Scientifique
- Application : The compound 3-(trifluoromethyl)diazirinyl benzyl bromide derivative is used for photoaffinity labeling .
- Method : The 1’-hydroxyl group of sucrose is reacted with the diazirinyl benzyl bromide derivative under optimized conditions .
- Results : This method is used for the functional analysis of sweet receptors. The receptor-bound conformations of the sweeteners remain unclear as a result of limited structural information on the ligands complexes with the receptor .
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Method : The synthesis and uses of CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders, have been studied .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Field
Field
- Application : The compound 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety has been studied for its influence on the adenosine receptors affinity profile of Pyrazolo [4,3-e] [1,2,4]Triazolo [1,5-c]Pyrimidine Derivatives .
- Method : The compound was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole .
- Results : The synthesized compounds were inactive at the hA2B AR but demonstrated activity as potent and selective antagonist of the hA3 AR .
- Application : Carboxylic acids, such as 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, can be used in double decarboxylative coupling reactions .
- Method : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials .
- Results : This method is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
Field
Field
- Application : The compound 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety has been studied for its influence on the adenosine receptors affinity profile of Pyrazolo [4,3-e] [1,2,4]Triazolo [1,5-c]Pyrimidine Derivatives .
- Method : The compound was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole .
- Results : The synthesized compounds were inactive at the hA2B AR but demonstrated activity as potent and selective antagonist of the hA3 AR .
- Application : Carboxylic acids, such as 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid, can be used in double decarboxylative coupling reactions .
- Method : This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials .
- Results : This method is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
Field
Field
Safety And Hazards
Orientations Futures
The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, given the known utility of pyrazole derivatives and trifluoromethyl groups in these areas . Further studies could also aim to fully characterize its physical and chemical properties, and to develop safe and efficient methods for its synthesis.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZBQIXYQZVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467533 | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
752222-88-1 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752222-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


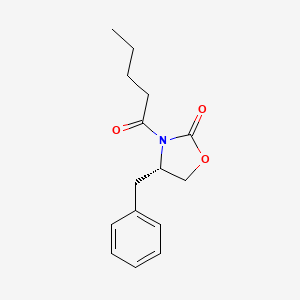
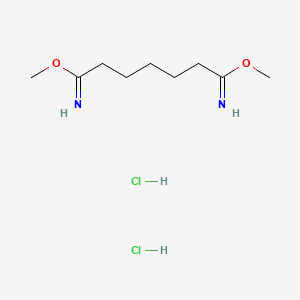
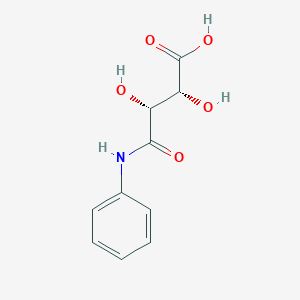
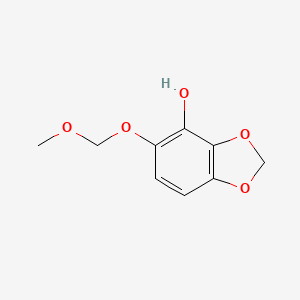
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)

